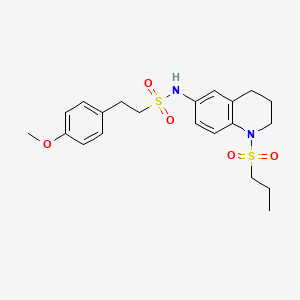

2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-3-14-30(26,27)23-13-4-5-18-16-19(8-11-21(18)23)22-29(24,25)15-12-17-6-9-20(28-2)10-7-17/h6-11,16,22H,3-5,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYQRXGIZBFADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS Number: 1021039-94-0) is a complex organic molecule with potential therapeutic applications. Its structure includes a methoxyphenyl group and a propylsulfonyl moiety linked to a tetrahydroquinoline framework. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 452.6 g/mol. Its structural characteristics contribute to its biological activity and potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 452.6 g/mol |

| CAS Number | 1021039-94-0 |

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity :

- In vitro Studies : In laboratory settings, this compound has shown effectiveness against various cancer cell lines, including melanoma and prostate cancer. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .

- Case Study : A study highlighted the synthesis of analogs that demonstrated improved antiproliferative activity in the low nanomolar range compared to earlier compounds . This suggests that structural modifications can enhance efficacy.

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties :

- Testing Against Pathogens : Initial assays have indicated that it may inhibit the growth of certain bacterial strains. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications in the methoxy and sulfonamide groups can significantly alter biological activity:

- Methoxy Group : The presence of the methoxy group enhances lipophilicity, improving cellular uptake.

- Sulfonamide Moiety : This group is often associated with improved binding affinity to target enzymes or receptors involved in disease pathways.

Future Directions

Further research is warranted to explore:

- In vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level will provide insights into its pharmacodynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.